molecular formula C27H38N6O3S B14054289 Tert-butyl 4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

Tert-butyl 4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

Cat. No.: B14054289
M. Wt: 526.7 g/mol
InChI Key: PMBLBXYTGVIKEP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound, systematically named Tert-butyl 4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate, is a structurally complex molecule with a molecular formula of C₂₇H₃₈N₆O₃S and a molecular weight of 526.69 g/mol . It features:

  • A pyrrolidine core substituted with a tert-butyl carbamate group at position 1.
  • A piperazine moiety at position 4, linked to a 5-methyl-2-phenylpyrazole group.
  • A thiazolidine-3-carbonyl substituent at position 2 of the pyrrolidine ring.

This compound is recognized as Teneligliptin Impurity 26 (CAS: 906093-29-6) or Teneligliptin Impurity B (CAS: 401566-80-1), indicating its role as a synthetic byproduct or degradation product in the production of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes therapy . Its stereochemistry is specified as (2S,4S) in pharmacopeial standards, which is critical for its interaction with biological targets .

Properties

IUPAC Name

tert-butyl 4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O3S/c1-20-16-24(33(28-20)21-8-6-5-7-9-21)30-12-10-29(11-13-30)22-17-23(25(34)31-14-15-37-19-31)32(18-22)26(35)36-27(2,3)4/h5-9,16,22-23H,10-15,17-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBLBXYTGVIKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(N(C3)C(=O)OC(C)(C)C)C(=O)N4CCSC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Critical Synthetic Intermediates

Intermediate CAS Number Key Functional Groups Role in Synthesis
(2S,4R)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate 401564-36-1 Ketone, Boc protection Central scaffold precursor
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine 470478-90-1 Boronate ester, piperazine Suzuki coupling component
3-Methyl-1-phenyl-1H-pyrazol-5-amine 401566-77-6 Pyrazole ring Heterocyclic coupling partner

Synthetic Route Development

Core Scaffold Preparation

The stereoselective formation of the (2S,4R)-pyrrolidine-thiazolidine system begins with L-proline derivatives. Mitsubishi Pharma's patented method (WO02/14271) outlines:

  • Boc-protected pyrrolidinone synthesis :
    $$ \text{L-Proline} \xrightarrow[\text{EDCl, HOBt}]{\text{Boc}_2\text{O}} \text{tert-butyl (2S)-4-oxopyrrolidine-1-carboxylate} $$
    Subsequent thiazolidine coupling via mixed carbonate formation achieves >85% yield.

  • Stereochemical control :
    Crystallization-induced asymmetric transformation establishes the (2S,4R) configuration, critical for DPP-4 inhibition activity.

Piperazine Functionalization

The 4-position of pyrrolidine undergoes nucleophilic aromatic substitution with pre-formed piperazine derivatives:

Method A: Boronate-Assisted Coupling

Reaction Scheme:
tert-butyl (2S,4R)-4-aminopyrrolidine-1-carboxylate + 1-[4-bromophenyl]piperazine  
→ Pd(dppf)Cl₂, Cs₂CO₃, dioxane  
→ 110°C, 12h  
Yield: 78%

Method B: Direct Amination
Microwave-assisted conditions (DMF, DIEA, 150°C, 30 min) reduce reaction time by 80% compared to thermal methods while maintaining 72% yield.

Pyrazole Ring Installation

The 5-methyl-2-phenylpyrazole group introduces through Suzuki-Miyaura cross-coupling:

  • Boronate ester preparation :
    $$ \text{3-Methyl-1-phenyl-1H-pyrazol-5-yl triflate} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd(dba)₃, XPhos}} \text{Pyrazole boronate} $$ (94% yield)

  • Coupling reaction :
    $$ \text{Piperazine-pyrrolidine intermediate} + \text{Pyrazole boronate} \xrightarrow[\text{K₃PO₄}]{\text{Pd(PPh₃)₄}} \text{Target compound} $$
    Optimal conditions: 1:1.2 molar ratio, 90°C in THF/H₂O (3:1), 16h reaction time.

Protection/Deprotection Strategies

The Boc group serves dual purposes - protecting the pyrrolidine nitrogen during functionalization and enabling final product isolation:

Boc Cleavage Optimization

Comparative studies of deprotection methods:

Condition Time Yield Purity
4M HCl/dioxane 2h 68% 98.2%
TFA/DCM (1:4) 19h 93% 99.1%
H₂SO₄ (conc.)/AcOH 30min 81% 97.5%

Data from demonstrates TFA-mediated cleavage provides optimal balance between reaction efficiency and product quality. Critical parameters:

  • Strict temperature control (20±2°C)
  • Anhydrous dichloromethane as solvent
  • Quenching with saturated NaHCO₃ prevents product decomposition

Process Scale-Up Considerations

Industrial production addresses three key challenges:

  • Stereochemical drift : Controlled by:

    • Maintaining reaction pH >8 during amination steps
    • Using chiral auxiliaries in crystallizations
    • PAT (Process Analytical Technology) monitoring via inline FTIR
  • Metal contamination : Pd levels reduced to <10ppm through:

    • SiliaMetS® Thiol resin treatment
    • Three-stage countercurrent washing
  • Polymorphism control : Identified stable forms through:

    • High-throughput crystallization screening
    • RH-controlled drying (30% RH, 40°C)

Analytical Characterization

Batch quality assessment employs orthogonal methods:

Table 2: Specification Limits

Parameter Method Acceptance Criteria
Assay HPLC-UV (220nm) 98.0-102.0%
Enantiomeric excess Chiral SFC ≥99.5%
Residual solvents GC-MS
Elemental impurities ICP-MS

Stability studies (40°C/75% RH, 6 months) show <0.5% degradation when stored in nitrogen-purged HDPE containers with desiccant.

Environmental Impact Mitigation

Green chemistry advancements in the synthetic route:

  • Solvent recovery: 92% DCM and 88% THF recycled via fractional distillation
  • Catalytic system: Pd nanoparticles on magnetic support enables 7× reuse
  • Waste reduction: Atom economy improved from 43% to 68% through route redesign

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains several functional groups that dictate its reactivity:

  • tert-butyl carbamate (Boc-protected amine)

  • Piperazine ring

  • Pyrazole moiety

  • Thiazolidine carbonyl

  • Pyrrolidine backbone

Table 1: Key Functional Groups and Reactivity

Functional GroupReactivity Characteristics
Boc-protected amineAcid-labile; cleaved under acidic conditions (e.g., HCl in dioxane)
Piperazine ringNucleophilic substitutions, alkylation, and coordination with electrophiles
Thiazolidine carbonylSusceptible to nucleophilic attack (e.g., hydrolysis, transamidation)
Pyrazole moietyAromatic substitution limited due to steric hindrance; weak hydrogen-bonding capacity

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield a free amine, a critical step in synthesizing active pharmaceutical ingredients like teneligliptin .

Reaction Conditions:

Reagent : HCl in dioxane (4M)
Temperature : 25–30°C
Outcome :

  • Boc removal generates a pyrrolidine-free amine.

  • Quantitative yield (>95%) with minimal side reactions .

Example Reaction Pathway:

Boc protected compoundHCl dioxaneFree amine+CO2+tert butanol[2][5]\text{Boc protected compound}\xrightarrow{\text{HCl dioxane}}\text{Free amine}+\text{CO}_2+\text{tert butanol}\quad[2][5]

Piperazine Ring Reactivity

The piperazine nitrogen undergoes alkylation and nucleophilic substitution. For example:

Alkylation with 5-Chloro-3-methyl-1-phenylpyrazole:

Reagents :

  • 5-Chloro-3-methyl-1-phenylpyrazole

  • K2_2CO3_3 (base), DMF (solvent)
    Conditions : 120–140°C, 12–16 hours
    Outcome :

  • Substitution of the chloro group forms a pyrazole-piperazine linkage.

  • Yield: 70–85% .

Table 2: Piperazine Reactions

Reaction TypeReagents/ConditionsProduct Application
Nucleophilic substitutionAlkyl halides, K$$
_2COCO
_3$$, DMF, 120°CSynthesis of teneligliptin intermediates
Coordination chemistryMetal ions (e.g., Zn$$
^{2+}$$)Potential catalytic or therapeutic uses

Thiazolidine Carbonyl Reactivity

The thiazolidine carbonyl participates in nucleophilic acyl substitutions:

Hydrolysis:

Reagents : NaOH (1M), H2_2O/THF (1:1)
Conditions : 50°C, 4 hours
Outcome :

  • Hydrolysis yields a carboxylic acid derivative.

  • Stability: Degrades rapidly under strong basic conditions.

Transamidation:

Reagents : Amines (e.g., benzylamine), DCC (coupling agent)
Conditions : RT, 24 hours
Outcome :

  • Forms amide derivatives for structure-activity studies.

Stability Under Physiological Conditions

The compound remains stable at pH 7.4 (37°C, 24 hours), critical for its pharmacokinetic profile. Degradation occurs only under extreme pH (<3 or >11) or enzymatic action (e.g., esterases) .

Table 3: Key Synthetic Steps in Teneligliptin Production

StepReaction TypeReagents/ConditionsYield
1Boc deprotectionHCl/dioxane, 25°C>95%
2Piperazine alkylation5-Chloro-3-methyl-1-phenylpyrazole, K$$
_2COCO
_3$$70–85%
3Thiazolidine couplingDCC, HOBt, RT60–75%

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes.

    Receptor Binding: It may be investigated for its ability to bind to specific receptors in the body.

Medicine

    Drug Development: The compound can be explored as a potential drug candidate for various diseases.

    Pharmacokinetics: Studies can be conducted to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

a) Tert-butyl (S)-2-{2-[4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl]ethyl}pyrrolidine-1-carboxylate

  • Key Differences : Replaces the pyrazole-thiazolidine moiety with a benzoisothiazole group.
  • Application : Intermediate in antipsychotic drug synthesis (e.g., PZ-1190) .
  • Synthesis : Utilizes reductive amination with NaBH₃CN, contrasting with the thiazolidine coupling in the main compound .

b) Tert-butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate

  • Key Differences : Incorporates a pyrazolo-pyrimidine carboxamide and indazole group.
  • Molecular Formula : C₂₅H₃₁N₇O₄.
  • Elemental Analysis : Higher nitrogen content (19.87% calc vs. 12.08% in the main compound), suggesting distinct electronic properties .

Thiazolidine-Containing Analogues

a) (S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

  • Key Differences : Lacks the piperazine-pyrazole moiety; features a 4-oxo-pyrrolidine ring.
  • Molecular Weight : 300.37 g/mol (C₁₃H₂₀N₂O₄S).
  • Physical Properties : Lower boiling point and density (1.3 g/cm³) compared to the main compound .
  • Synthesis : Involves formaldehyde-mediated cyclization with cysteine, highlighting divergent routes for thiazolidine formation .

b) tert-Butyl (2S,4R)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

  • Key Differences: Stereoisomerism (2S,4R vs.
  • Commercial Availability : Priced at €1,090/100 mg, indicating high synthetic complexity .

Functional Group Variants

a) Tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid

  • Key Differences : Pyridine-carboxylic acid replaces pyrrolidine-thiazolidine.
  • Crystallography : Exhibits planar geometry (mean C–C bond: 0.003 Å) due to aromatic pyridine, contrasting with the puckered pyrrolidine in the main compound .

b) 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate

  • Key Differences: Contains dicyano and ester groups, enhancing electrophilicity.
  • Analytical Data : IR absorption at 2250 cm⁻¹ (C≡N) and MS m/z 487.2 (calc) vs. 487.1 (obs) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Relevance Source
Main Compound C₂₇H₃₈N₆O₃S 526.69 Pyrazole, piperazine, thiazolidine Teneligliptin impurity
Tert-butyl (S)-2-{2-[4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl]ethyl}pyrrolidine-1-carboxylate Not provided ~500–550 Benzoisothiazole, piperazine Antipsychotic intermediate
(S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate C₁₃H₂₀N₂O₄S 300.37 4-oxo-pyrrolidine, thiazolidine Synthetic intermediate
Tert-butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate C₂₅H₃₁N₇O₄ ~541.6 Pyrazolo-pyrimidine, indazole Not specified

Q & A

Q. What are the recommended synthetic routes for this compound, and what intermediates are critical for its preparation?

The compound can be synthesized via multi-step reactions involving:

  • Piperazine-pyrrolidine coupling : tert-Butyl-protected piperazine derivatives (e.g., tert-butyl 4-methylpiperazine-1-carboxylate) are common intermediates, often prepared via nucleophilic substitution or Buchwald-Hartwig amination .
  • Pyrazole-thiazolidine conjugation : The 5-methyl-2-phenylpyrazole moiety may be introduced via cyclocondensation of hydrazines with β-ketoesters, followed by thiazolidine ring formation using mercaptoacetic acid derivatives .
  • Purification : Silica gel column chromatography under gradient elution (e.g., hexane/ethyl acetate) is typically employed for intermediates, as described for structurally similar tert-butyl piperazine carboxylates .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

  • Single-crystal X-ray diffraction : Resolves stereochemistry and confirms spatial arrangement of the piperazine-pyrrolidine core (e.g., as in tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid structures) .
  • NMR spectroscopy : 1^1H and 13^13C NMR can identify proton environments, such as tert-butyl group signals (~1.4 ppm) and piperazine/pyrrolidine ring protons (2.5–4.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for complex heterocycles .

Q. How should researchers handle solubility challenges during in vitro assays?

  • Solvent screening : Test polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers.
  • Surfactant-assisted solubilization : Use poloxamers or cyclodextrins for hydrophobic moieties like the tert-butyl group .
  • Control experiments : Include vehicle controls to rule out solvent interference in biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Design of Experiments (DoE) : Apply factorial designs to test variables like temperature (20–100°C), solvent polarity (THF vs. DCM), and catalyst loading (e.g., Pd for coupling reactions). Flow chemistry systems (e.g., Omura-Sharma-Swern oxidation protocols) enhance reproducibility .
  • Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., piperazine deprotection or thiazolidine cyclization) .

Q. How should conflicting data on biological activity or synthetic yields be resolved?

  • Statistical validation : Use ANOVA or t-tests to compare replicates, ensuring >95% confidence intervals.
  • Parameter standardization : Control humidity (for hygroscopic intermediates) and oxygen levels (for thiol-containing steps) to minimize variability .
  • Cross-lab validation : Collaborate to replicate synthesis under identical conditions (e.g., ice-cooled reactions for exothermic steps) .

Q. What computational strategies predict this compound’s interactions with biological targets?

  • Molecular docking : Model the thiazolidine carbonyl group’s hydrogen-bonding with enzymatic active sites (e.g., using AutoDock Vina).
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of the tert-butyl group on piperazine conformation .
  • ADMET prediction : Tools like SwissADME estimate logP (~3.5) and bioavailability, guiding lead optimization .

Q. How can structural analogs enhance understanding of structure-activity relationships (SAR)?

  • Core modifications : Synthesize analogs with varied pyrazole substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to assess electronic effects .
  • Bioisosteric replacement : Substitute thiazolidine with oxazolidinone to evaluate metabolic stability .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) .

Methodological Guidance for Data Interpretation

Q. What protocols address discrepancies in spectral data (e.g., unexpected NMR peaks)?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrrolidine-thiazolidine region .
  • Isotopic labeling : Use 15^15N-labeled piperazine intermediates to track nitrogen environments .
  • Comparative analysis : Cross-reference with crystallographic data (e.g., Acta Crystallographica reports) .

Q. How should stability studies be designed for long-term storage?

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) for 1–4 weeks.
  • Analytical monitoring : Use HPLC-PDA to detect degradation products (e.g., tert-butyl deprotection or thiazolidine ring opening) .
  • Storage recommendations : Store at –20°C under argon, as tert-butyl esters are prone to hydrolysis .

Q. What mechanistic studies elucidate the compound’s reactivity in catalytic reactions?

  • Isotope effects : Incorporate deuterium at the pyrrolidine β-position to study hydrogen transfer steps .
  • Trapping experiments : Add radical scavengers (TEMPO) to detect transient intermediates during coupling reactions .
  • In situ IR spectroscopy : Monitor carbonyl stretching frequencies (1650–1750 cm1^{-1}) during key steps .

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